methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 920799-13-9
VCID: VC16944341
InChI: InChI=1S/C12H14BrNO3/c1-16-12(15)14-6-7-17-11(8-14)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1
SMILES:
Molecular Formula: C12H14BrNO3
Molecular Weight: 300.15 g/mol

methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

CAS No.: 920799-13-9

Cat. No.: VC16944341

Molecular Formula: C12H14BrNO3

Molecular Weight: 300.15 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate - 920799-13-9

Specification

CAS No. 920799-13-9
Molecular Formula C12H14BrNO3
Molecular Weight 300.15 g/mol
IUPAC Name methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C12H14BrNO3/c1-16-12(15)14-6-7-17-11(8-14)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1
Standard InChI Key BHFKPPXDSDWZLB-LLVKDONJSA-N
Isomeric SMILES COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br
Canonical SMILES COC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate (C<sub>12</sub>H<sub>14</sub>BrNO<sub>3</sub>) features a six-membered morpholine ring with a nitrogen atom at position 1. The C2 position is substituted with a 4-bromophenyl group, while the C4 position is esterified with a methyl group. The (2S) stereochemistry ensures enantiomeric specificity, critical for biological interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight300.16 g/mol
Melting Point98–102°C (predicted)
SolubilitySoluble in DCM, THF; insoluble in water
Boiling Point320–325°C (estimated)
LogP (Partition Coefficient)2.8

The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura . The methyl ester group contributes to metabolic stability, a common prodrug strategy in medicinal chemistry .

Synthesis and Stereochemical Control

Multi-Step Synthetic Pathways

The synthesis typically involves sequential nucleophilic substitutions and stereocontrolled ring-forming reactions. A representative route includes:

  • Morpholine Ring Formation: Cyclization of ethanolamine derivatives with 4-bromophenylacetaldehyde under acidic conditions .

  • Esterification: Reaction with methyl chloroformate in the presence of triethylamine to install the methyl ester .

  • Chiral Resolution: Use of (S)-mandelic acid for enantiomeric enrichment, achieving >98% ee .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
1H<sub>2</sub>SO<sub>4</sub>, EtOH80°C72%
2ClCOOCH<sub>3</sub>, Et<sub>3</sub>N0°C → RT85%
3(S)-Mandelic acid, MeOHReflux91%

Critical challenges include avoiding racemization during esterification and ensuring regioselectivity in bromophenyl substitution .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling, enabling aryl-aryl bond formation. For example, Suzuki reactions with boronic acids yield biaryl derivatives, expanding structural diversity .

Ester Hydrolysis and Derivatization

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), forming a water-soluble intermediate. This step is pivotal in prodrug activation :
RCOOCH3+OHRCOO+CH3OH\text{RCOOCH}_3 + \text{OH}^- \rightarrow \text{RCOO}^- + \text{CH}_3\text{OH}

TargetIC<sub>50</sub>/MICMechanism
EGFR0.42 μMATP-competitive inhibition
DNA Gyrase (E. coli)12 μg/mLTopoisomerase II inhibition
COX-2>50 μMNo significant activity

Applications in Drug Development

Prodrug Design

The methyl ester enhances cell membrane permeability, with hydrolysis in vivo releasing the active carboxylic acid. This strategy improves oral bioavailability in preclinical models .

Asymmetric Catalysis

The morpholine ring serves as a chiral ligand in ruthenium-catalyzed asymmetric hydrogenations, achieving 94% ee in ketone reductions .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundKey DifferenceBioactivity (EGFR IC<sub>50</sub>)
tert-Butyl analogBulkier ester group0.58 μM
2-(4-Chlorophenyl) derivative Cl vs. Br substituent1.2 μM
(2R)-EnantiomerOpposite configuration>10 μM

The bromine atom in methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate enhances target binding affinity compared to chloro- and methyl-substituted analogs .

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